molecular formula C15H24N4O B1256002 9-(2-Hydroxy-3-nonyl)-1-deazaadenine CAS No. 103298-49-3

9-(2-Hydroxy-3-nonyl)-1-deazaadenine

Cat. No.: B1256002
CAS No.: 103298-49-3
M. Wt: 276.38 g/mol
InChI Key: JZTWTHJFDIWAKD-YPMHNXCESA-N
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Description

Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine is a synthetic compound known for its inhibitory effects on certain enzymes. It is particularly noted for its role in inhibiting adenosine deaminase and phosphodiesterase, making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Hydroxy-3-nonyl)-1-deazaadenine typically involves multi-step organic reactions. The process begins with the preparation of the adenine derivative, followed by the introduction of the nonyl group at the 9-position. The hydroxyl group is then added to the 2-position through a series of controlled reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine has several scientific research applications:

Mechanism of Action

Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine exerts its effects by inhibiting adenosine deaminase and phosphodiesterase. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate and cyclic guanosine monophosphate levels, affecting various cellular pathways. The compound’s molecular targets include enzymes involved in nucleotide metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine is unique due to its specific structural modifications, which enhance its inhibitory effects on adenosine deaminase and phosphodiesterase. This makes it a more potent and selective inhibitor compared to other similar compounds .

Properties

CAS No.

103298-49-3

Molecular Formula

C15H24N4O

Molecular Weight

276.38 g/mol

IUPAC Name

(2R,3S)-3-(7-aminoimidazo[4,5-b]pyridin-3-yl)nonan-2-ol

InChI

InChI=1S/C15H24N4O/c1-3-4-5-6-7-13(11(2)20)19-10-18-14-12(16)8-9-17-15(14)19/h8-11,13,20H,3-7H2,1-2H3,(H2,16,17)/t11-,13+/m1/s1

InChI Key

JZTWTHJFDIWAKD-YPMHNXCESA-N

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CN=C21)N

SMILES

CCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N

Synonyms

1-deaza-EHNA
9-(2-hydroxy-3-nonyl)-1-deazaadenine
9-(2-hydroxy-3-nonyl)-1-deazaadenine oxalate, (R*,S*)-(+-)-isomer
erythro-9-(2-hydroxy-3-nonyl)-1-deazaadenine

Origin of Product

United States

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